molecular formula C11H13FINO2 B1334227 tert-butyl N-(2-fluoro-4-iodophenyl)carbamate CAS No. 886497-72-9

tert-butyl N-(2-fluoro-4-iodophenyl)carbamate

Cat. No.: B1334227
CAS No.: 886497-72-9
M. Wt: 337.13 g/mol
InChI Key: QPMNEDDPZQDRRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate typically involves the reaction of 2-fluoro-4-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Mechanism of Action

Comparison with Similar Compounds

Comparison: tert-Butyl N-(2-fluoro-4-iodophenyl)carbamate is unique due to the specific positioning of the fluoro and iodine substituents on the phenyl ring. This unique arrangement can influence its reactivity and binding properties compared to similar compounds. For instance, the presence of the fluoro group at the 2-position and the iodine at the 4-position may enhance its electrophilic and nucleophilic substitution reactions, respectively .

Properties

IUPAC Name

tert-butyl N-(2-fluoro-4-iodophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMNEDDPZQDRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375739
Record name tert-butyl N-(2-fluoro-4-iodophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886497-72-9
Record name 1,1-Dimethylethyl N-(2-fluoro-4-iodophenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886497-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-butyl N-(2-fluoro-4-iodophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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